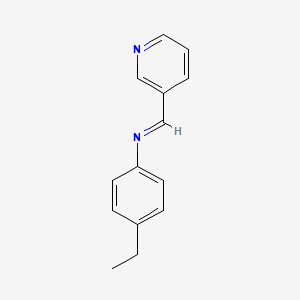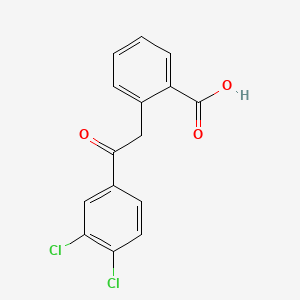![molecular formula C14H25N5OSi2 B13947790 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- CAS No. 36972-94-8](/img/structure/B13947790.png)
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- is a synthetic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of trimethylsilyl groups, which are often used to protect reactive sites during chemical synthesis.
Méthodes De Préparation
The synthesis of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- typically involves multiple steps. The starting materials are often commercially available pteridine derivatives. The synthetic route includes:
Protection of reactive sites: Trimethylsilyl groups are introduced to protect the amine and hydroxyl groups.
Dimethylation: The pteridine ring is dimethylated at the 6 and 7 positions using methylating agents under controlled conditions.
Final assembly: The protected intermediates are then coupled to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl groups protect reactive sites, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The pteridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- include other pteridine derivatives such as:
2-Pteridinamine, 6,7-dimethyl-: Lacks the trimethylsilyl groups, making it more reactive.
2-Pteridinamine, 1,5,6,7-tetrahydro-6,7-dimethyl-: Contains additional hydrogen atoms, altering its chemical properties.
6,7-Dimethylpteridin-2-amine: A simpler derivative with fewer functional groups.
The uniqueness of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- lies in its protected reactive sites, which enhance its stability and allow for more controlled reactions in synthetic and biological applications.
Propriétés
Numéro CAS |
36972-94-8 |
|---|---|
Formule moléculaire |
C14H25N5OSi2 |
Poids moléculaire |
335.55 g/mol |
Nom IUPAC |
6,7-dimethyl-N-trimethylsilyl-4-trimethylsilyloxypteridin-2-amine |
InChI |
InChI=1S/C14H25N5OSi2/c1-9-10(2)16-12-11(15-9)13(20-22(6,7)8)18-14(17-12)19-21(3,4)5/h1-8H3,(H,16,17,18,19) |
Clé InChI |
FUNLACGGEXPIJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=NC(=N2)N[Si](C)(C)C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)







